2-Chloro-5-fluoroisonicotinonitrile
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Overview
Description
2-Chloro-5-fluoroisonicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 and a molecular weight of 156.54 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the reaction of 2-chloro-5-fluoropyridine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoroisonicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride are used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for the reduction of the nitrile group.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Reduction: The major product is 2-chloro-5-fluoroisonicotinamide.
Scientific Research Applications
2-Chloro-5-fluoroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoroisonicotinonitrile is primarily related to its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with enzymes and receptors, while the halogen atoms can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroisonicotinonitrile: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-Fluoroisonicotinonitrile: Lacks the chlorine atom, which may affect its chemical properties and applications.
2-Bromo-5-fluoroisonicotinonitrile:
Uniqueness
2-Chloro-5-fluoroisonicotinonitrile is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these halogens can enhance the compound’s ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJAFDBOVSRSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057319-20-6 |
Source
|
Record name | 2-chloro-5-fluoropyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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